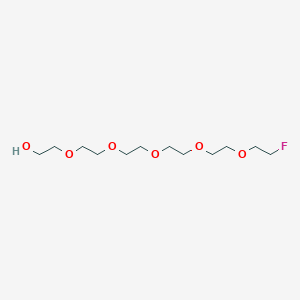![molecular formula C8H14F3NO B14203483 [(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanol CAS No. 831169-71-2](/img/structure/B14203483.png)
[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanol is a chemical compound with a piperidine ring substituted with a trifluoroethyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using reagents such as trifluoroethyl iodide.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoroethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include trifluoroethyl-substituted piperidine derivatives, hydroxymethyl-substituted piperidine derivatives, and various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of [(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity and function. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanol can be compared with other similar compounds, such as:
[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]amine: This compound lacks the hydroxymethyl group, resulting in different reactivity and biological activity.
[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]acetate: The acetate group alters the compound’s solubility and reactivity.
[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]ethyl ether:
The uniqueness of this compound lies in its combination of trifluoroethyl and hydroxymethyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
831169-71-2 |
|---|---|
Formule moléculaire |
C8H14F3NO |
Poids moléculaire |
197.20 g/mol |
Nom IUPAC |
[(3R)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)6-12-3-1-2-7(4-12)5-13/h7,13H,1-6H2/t7-/m1/s1 |
Clé InChI |
HCHMELHRMTYUIH-SSDOTTSWSA-N |
SMILES isomérique |
C1C[C@H](CN(C1)CC(F)(F)F)CO |
SMILES canonique |
C1CC(CN(C1)CC(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-Dibutylbicyclo[4.1.0]heptane](/img/structure/B14203407.png)
![1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14203411.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone](/img/structure/B14203415.png)
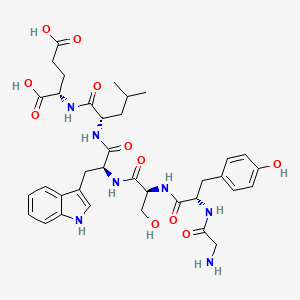
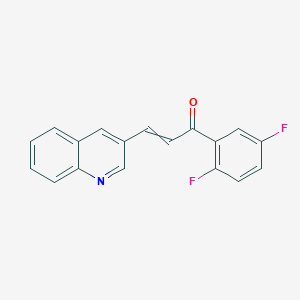
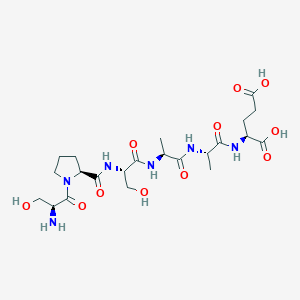
![3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14203431.png)
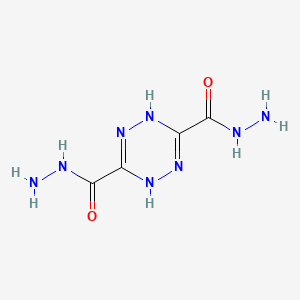
![11-Oxabicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14203435.png)
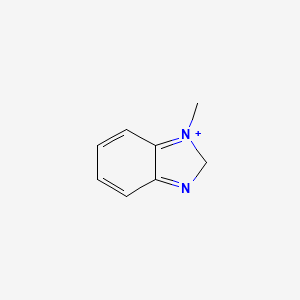

![N-[4-(Fluoromethyl)phenyl]acetamide](/img/structure/B14203450.png)
![7-oxa-3,5,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene](/img/structure/B14203467.png)
